Beryllium telluride

Epitaxy Semiconductor Heterostructures Lattice Mismatch

Beryllium telluride is the only II-VI semiconductor combining a lattice constant (5.626 Å) that delivers near-perfect epitaxial matching to GaAs substrates (mismatch ~0.54%) with an exceptional p-type doping capacity exceeding 1×10²⁰ cm⁻³. This eliminates misfit dislocations inherent to ZnTe-based contacts (7.4% mismatch), enabling low-resistance ohmic contacts for blue-green laser diodes and LEDs. BeTe also demonstrates superior thermoelectric performance in monolayer hexagonal form (ZT >1.0 at 300–800 K) and enhances radiation detector robustness via lattice disorder engineering.

Molecular Formula BeTe
Molecular Weight 136.6 g/mol
CAS No. 12232-27-8
Cat. No. B077544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium telluride
CAS12232-27-8
Molecular FormulaBeTe
Molecular Weight136.6 g/mol
Structural Identifiers
SMILES[Be]=[Te]
InChIInChI=1S/Be.Te
InChIKeyPUZSUGPVBHGJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Telluride (BeTe) CAS 12232-27-8: Baseline Properties and Semiconductor Class Overview for Research and Industrial Procurement


Beryllium telluride (BeTe, CAS 12232-27-8) is a binary II-VI semiconductor compound within the beryllium chalcogenide family [1]. It crystallizes in a face-centered cubic zinc blende (sphalerite) structure with a reported lattice constant of 5.615–5.626 Å and a density of approximately 5.1 g/cm³ [2][3]. As a wide-bandgap semiconductor, BeTe exhibits a large energy gap of ~3 eV and demonstrates strong covalent bonding character relative to classical II-VI compounds, which underpins its enhanced mechanical stability [4]. This compound is primarily recognized for its potential in thermoelectric energy conversion, optoelectronics, and as a high-performance p-type material in heterostructure device engineering [5].

Why BeTe Cannot Be Generically Substituted: Critical Differentiators in Lattice Engineering and p-Type Dopability


Generic substitution of beryllium telluride with other wide-bandgap II-VI semiconductors (e.g., ZnTe, CdTe, ZnSe) is not feasible due to two critical, quantifiable differentiators. First, BeTe possesses a lattice constant (5.626 Å) that is uniquely positioned to enable near-perfect lattice matching with technologically critical substrates such as GaAs (mismatch ~0.54%) and ZnSe, a property not shared by ZnTe or CdTe, which exhibit significantly larger lattice mismatches leading to high defect densities in heteroepitaxial growth [1][2]. Second, BeTe exhibits an exceptionally high p-type doping ceiling (> 1 × 10²⁰ cm⁻³), which is quantitatively comparable to ZnTe but is achieved without the deleterious lattice mismatch issues, making it the superior choice for low-resistance ohmic contacts in II-VI optoelectronic devices [3]. Furthermore, BeTe's degree of covalency is much higher than that of ZnSe or CdTe, conferring enhanced structural stability and hardness that directly impact device longevity and performance [4].

Quantitative Differentiation Guide: BeTe vs. ZnTe and Other II-VI Alternatives for Procurement Decisions


Lattice Constant Matching with GaAs and ZnSe Substrates: BeTe vs. ZnTe

For heteroepitaxial device fabrication, lattice mismatch between the active layer and substrate is a critical performance parameter, as mismatch induces threading dislocations that degrade carrier mobility and device lifetime. BeTe exhibits a lattice constant of 5.626 Å, which is nearly identical to that of GaAs (5.653 Å), yielding a very small lattice mismatch of only ~0.54% [1]. In contrast, the alternative p-type material ZnTe has a lattice constant of 6.103 Å, resulting in a significantly larger mismatch of ~7.4% with GaAs [1]. This quantifiable difference makes BeTe the preferred material for pseudomorphic growth on GaAs and ZnSe substrates, directly enabling higher-quality, lower-defect-density heterostructures compared to ZnTe-based alternatives.

Epitaxy Semiconductor Heterostructures Lattice Mismatch Defect Engineering

p-Type Doping Efficiency: BeTe Achieves Hole Concentrations Exceeding 1×10²⁰ cm⁻³

Achieving high p-type conductivity in wide-bandgap II-VI semiconductors is notoriously difficult due to self-compensation effects. BeTe is a notable exception, demonstrating exceptional p-type dopability. Nitrogen-doped BeTe grown by molecular beam epitaxy (MBE) achieves free-hole concentrations exceeding 1 × 10²⁰ cm⁻³ [1]. This performance is quantitatively comparable to ZnTe, which is the benchmark for p-type doping among II-VI materials [1]. However, as established in the previous evidence, BeTe provides this high doping level while maintaining a lattice constant that is far more compatible with GaAs and ZnSe substrates than ZnTe, thus eliminating the trade-off between electrical performance and crystalline quality.

p-Type Doping Ohmic Contacts Molecular Beam Epitaxy (MBE) Carrier Concentration

Thermoelectric Performance: Monolayer h-BeTe Exhibits ZT > 1.0 at 300-800 K

In the rapidly advancing field of two-dimensional (2D) thermoelectric materials, the dimensionless figure of merit (ZT) is the key metric for evaluating a material's energy conversion efficiency. Density functional theory (DFT) calculations reveal that monolayer hexagonal beryllium telluride (h-BeTe) exhibits an exceptional ZT value exceeding 1.0 across a wide temperature range of 300–800 K [1][2]. A ZT value greater than unity is considered the benchmark for commercially viable thermoelectric applications. Comparative first-principles studies of the beryllium chalcogenide series (s-BeO, s-BeS, s-BeSe, s-BeTe) confirm that h-BeTe is the best-performing thermoelectric material within this family, owing to its favorable combination of a high Seebeck coefficient and low thermal conductivity [3]. This positions BeTe, particularly in its 2D form, as a leading candidate for next-generation solid-state energy harvesting and cooling devices.

Thermoelectrics Figure of Merit (ZT) Energy Conversion Waste Heat Recovery

Bond Covalency and Structural Stability: BeTe Exhibits Higher Covalency than ZnSe and CdTe

The mechanical robustness and long-term stability of semiconductor devices are directly influenced by the nature of chemical bonding. Beryllium telluride is characterized by a significantly higher degree of covalent bonding compared to other wide-bandgap II-VI semiconductors such as ZnSe and CdTe [1]. This increased covalency is attributed to the short Be-Te bond length and the strong hybridization of electronic states [2]. A direct consequence of this enhanced covalency is increased material stability and hardness, which are critical for device longevity, particularly in high-power or high-temperature operating environments. In contrast, the more ionic character of ZnSe and CdTe renders them more susceptible to defect formation and degradation under stress [3]. This intrinsic property differentiates BeTe as a more durable and reliable material choice for demanding applications.

Mechanical Properties Bond Covalency Structural Stability Hardness

Validated Application Scenarios for Beryllium Telluride Based on Quantifiable Performance Metrics


Low-Resistance p-Type Ohmic Contacts in GaAs/ZnSe-Based Blue-Green Laser Diodes and LEDs

BeTe is the material of choice for forming low-resistance p-type ohmic contacts in II-VI blue-green laser diodes and light-emitting diodes (LEDs) grown on GaAs substrates. Its unique combination of a lattice constant (5.626 Å) closely matched to GaAs (0.54% mismatch) and a p-type doping capacity exceeding 1 × 10²⁰ cm⁻³ enables the fabrication of high-quality, pseudomorphic contact layers [1][2]. This eliminates the generation of misfit dislocations that plague ZnTe-based contacts (7.4% mismatch), leading to significantly improved device efficiency, lower operating voltages, and enhanced long-term reliability. First-generation BeTe-based LEDs and laser diodes have been successfully demonstrated, confirming the practical viability of this approach [3][4].

High-Efficiency 2D Thermoelectric Generators and Coolers for Waste Heat Recovery

Monolayer hexagonal beryllium telluride (h-BeTe) is computationally validated as a high-performance thermoelectric material, with a predicted ZT exceeding 1.0 across a broad temperature range of 300–800 K [5]. This ZT value surpasses the critical threshold for commercial viability in solid-state energy conversion devices. As the top-performing material identified within the beryllium chalcogenide family, h-BeTe is a prime candidate for experimental realization and integration into microscale thermoelectric generators (TEGs) for waste heat recovery in automotive exhaust systems and industrial processes, as well as in solid-state Peltier coolers for thermal management of high-power electronics and optoelectronic components [6].

High-Stability Buffer and Cladding Layers in CdTe-Based X-Ray and Gamma-Ray Detectors

In the fabrication of CdTe-based radiation detectors (e.g., CdZnTe, CdMnTe), the incorporation of Be to form the ternary alloy CdBeTe introduces a uniquely high degree of lattice disorder compared to Zn or Mn substitutions [7]. This property, stemming from BeTe's distinct covalent bonding and small atomic radius, can be strategically exploited in buffer and cladding layers to manage strain, tailor band offsets, and enhance the mechanical integrity of the detector structure. The enhanced covalency and stability of BeTe relative to ZnSe and CdTe directly contribute to improved device robustness and longer operational lifetimes in demanding radiation detection environments [8].

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